![molecular formula C15H25N3O5 B611930 Zelquistinel CAS No. 2151842-64-5](/img/structure/B611930.png)
Zelquistinel
描述
GATE-251, also known as zelquistinel, is an orally bioavailable small-molecule modulator of the N-methyl-D-aspartate receptor. It is under development for the treatment of major depressive disorder by Gate Neurosciences. This compound has shown rapid and sustained antidepressant-like effects by positively modulating the N-methyl-D-aspartate receptor and enhancing synaptic plasticity .
准备方法
合成路线和反应条件: GATE-251 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括螺环核的形成以及引入 N-甲基-D-天冬氨酸受体调节所需的官能团。特定的反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度。
工业生产方法: GATE-251 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及间歇式或连续流反应器,以确保一致的质量和可扩展性。采用结晶和色谱等纯化步骤获得具有所需规格的最终产品。
化学反应分析
反应类型: GATE-251 经历各种化学反应,包括:
氧化: 官能团转化为更多氧化态。
还原: 官能团还原为更少氧化态。
取代: 官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 常用的试剂包括卤化物和亲核试剂,在碱性或酸性条件下。
形成的主要产物: 这些反应形成的主要产物取决于 GATE-251 中存在的特定官能团和所用反应条件。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
Major Depressive Disorder (MDD)
Zelquistinel is primarily being developed as a treatment for major depressive disorder. Recent studies have shown that:
- Rapid Action : A single oral dose of this compound can produce antidepressant-like effects within one hour, lasting over a week .
- Efficacy : In a Phase 2a exploratory study involving 251 patients, this compound demonstrated statistically significant improvements in depression scores compared to placebo .
- Safety Profile : Unlike traditional NMDAR antagonists, this compound does not induce common side effects such as sedation or motor impairment .
The following table summarizes key findings from clinical trials related to MDD:
Study Type | Sample Size | Dose (mg) | Key Findings |
---|---|---|---|
Phase 2a Exploratory | 251 | 10 | Statistically significant improvement on MADRS |
Preclinical Studies | Varies | 0.1-100 | Rapid and sustained antidepressant-like effects |
Pharmacokinetics Study | Rodents | N/A | High bioavailability and CNS exposure |
Autism Spectrum Disorders (ASD)
Recent research has also explored this compound's potential in treating symptoms associated with autism spectrum disorders. Findings include:
- Behavioral Improvements : In multiple mouse models of ASD, this compound significantly reduced social and behavioral symptoms when administered at varying doses. Notably, a daily dose of 100 µg/kg over 18 days resulted in complete resolution of symptoms in some models .
- Long-lasting Effects : Behavioral improvements were observed to persist even after drug withdrawal, suggesting potential neuroplastic changes induced by the treatment .
The following table summarizes the findings from studies on ASD:
Model Type | Dose (µg/kg) | Treatment Duration (days) | Key Findings |
---|---|---|---|
Genetic Models | 100 | 18 | Complete resolution of behavioral symptoms |
Environmental Models | Varies | N/A | Significant reduction in social deficits |
Clinical Trials
This compound is currently undergoing clinical trials to further evaluate its efficacy and safety in humans. A planned Phase II study aims to assess its impact on depression scores using the Hamilton Depression Rating Scale . This trial will involve approximately 160 subjects and will compare two dosing levels (6 mg and 10 mg) against placebo.
Preclinical Studies
Preclinical studies have established a robust pharmacological profile for this compound. For instance, studies conducted on rodents demonstrated that administration of this compound led to enhanced synaptic plasticity and improved behavioral outcomes in depression models .
作用机制
GATE-251 通过 N-甲基-D-天冬氨酸受体上的独特结合位点发挥作用,该位点独立于甘氨酸位点,以调节受体活性并增强 N-甲基-D-天冬氨酸受体介导的突触可塑性。 这种调节通过改善突触传递和可塑性,导致快速且持续的抗抑郁作用 .
类似化合物:
拉帕斯替尼: 另一种 N-甲基-D-天冬氨酸受体调节剂,具有相似的作用机制,但药代动力学特性不同。
阿匹莫斯替尼: 一种对突触可塑性具有类似影响的化合物,但结合位点和分子靶点不同。
GATE-251 的独特性: GATE-251 在其高的口服生物利用度、增强的效力和与类似化合物相比改进的药物特性方面是独一无二的。 它表现出快速且持续的抗抑郁作用,使其成为治疗重度抑郁症的有希望的候选药物 .
相似化合物的比较
Rapastinel: Another N-methyl-D-aspartate receptor modulator with similar mechanisms of action but different pharmacokinetic properties.
Apimostinel: A compound with similar effects on synaptic plasticity but different binding sites and molecular targets.
Uniqueness of GATE-251: GATE-251 is unique in its high oral bioavailability, increased potency, and improved drug properties compared to similar compounds. It exhibits rapid and sustained antidepressant effects, making it a promising candidate for the treatment of major depressive disorder .
生物活性
Zelquistinel, also known by its developmental codes GATE-251 and AGN-241751, is an investigational small-molecule drug primarily being developed for the treatment of major depressive disorder (MDD). This compound acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR), showcasing a unique mechanism of action that enhances synaptic plasticity and has implications for various neurological disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Profile
- Chemical Formula : C₁₅H₂₅N₃O₅
- Molar Mass : 327.381 g/mol
- Structure : this compound features a spirocyclic structure that distinguishes it from other NMDA receptor modulators.
This compound functions primarily as an allosteric modulator of NMDARs. This modulation occurs at a unique binding site distinct from the glycine site, enhancing calcium ion influx in neurons upon receptor activation. This process is crucial for synaptic plasticity, which is believed to play a significant role in mood regulation and cognitive function. The compound's ability to positively modulate NMDARs leads to increased synaptic plasticity through mechanisms such as long-term potentiation (LTP) .
Key Biological Activities
-
Antidepressant Effects :
- This compound has demonstrated rapid and sustained antidepressant-like effects in preclinical models. Studies have shown that following a single oral dose (0.1–100 µg/kg), it produces significant improvements in depression-related behaviors in rodents .
- It enhances activity-dependent long-term synaptic plasticity, crucial for its therapeutic effects against MDD .
-
Anti-Proliferative Properties :
- Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines, including breast, prostate, and skin cancers. The proposed mechanism involves modulation of cell cycle progression and induction of apoptosis .
- Neuroprotective Effects :
Pharmacokinetics
This compound is characterized by high oral bioavailability and dose-proportional plasma exposure. Following administration, it achieves significant concentrations in the brain and cerebrospinal fluid, correlating with its antidepressant-like activity . The pharmacokinetic profile suggests a favorable safety and tolerability profile compared to traditional NMDAR antagonists, lacking common side effects such as sedation or motor impairment .
Comparative Analysis with Other NMDA Modulators
Compound | Mechanism of Action | Oral Bioavailability | Potency Comparison | Safety Profile |
---|---|---|---|---|
This compound | Allosteric modulation of NMDARs | High | 1000-fold greater than Rapastinel | Lacks sedative effects |
Rapastinel | Positive modulation of NMDARs | Moderate | Baseline | Sedative effects present |
Ketamine | Non-competitive antagonist | Low | High | Sedative effects present |
Case Studies & Research Findings
A series of studies have been conducted to evaluate the efficacy and safety of this compound:
-
Preclinical Models :
- In rodent models, this compound produced rapid antidepressant-like effects within one hour post-administration, with sustained effects lasting over seven days .
- It was shown to inhibit phencyclidine-induced hyperlocomotion without affecting motor performance in rotarod tests, indicating a favorable safety profile .
- Potential Applications :
属性
IUPAC Name |
tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAPCYNTEPGBNJ-FTGAXOIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2151842-64-5 | |
Record name | Zelquistinel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZELQUISTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。